molecular formula C15H14N2O B14014287 3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- CAS No. 54087-54-6

3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro-

Cat. No.: B14014287
CAS No.: 54087-54-6
M. Wt: 238.28 g/mol
InChI Key: XUZIJAZCGHGONC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features an isoquinolinone core substituted with a 4-aminophenyl group at the 1-position. Its molecular formula is C₁₅H₁₄N₂O, with a molecular weight of 238.28 g/mol ().

Properties

CAS No.

54087-54-6

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-(4-aminophenyl)-2,4-dihydro-1H-isoquinolin-3-one

InChI

InChI=1S/C15H14N2O/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15/h1-8,15H,9,16H2,(H,17,18)

InChI Key

XUZIJAZCGHGONC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Bischler–Napieralski Reaction and Subsequent Reduction

This classical approach involves the cyclization of β-phenylethylamides or ketoamides to form dihydroisoquinolines, which are then reduced and functionalized to yield the target compound.

  • Step 1: Formation of Ketoamide Intermediate

    Ketoamides are synthesized by acylation of appropriate amines with keto acid derivatives.

  • Step 2: Cyclization via Bischler–Napieralski Reaction

    The ketoamide undergoes cyclodehydration in the presence of phosphoryl chloride (POCl3) or other dehydrating agents, forming 3,4-dihydroisoquinoline intermediates.

  • Step 3: Reduction to 1,4-Dihydroisoquinoline

    Sodium borohydride or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) reduces the dihydroisoquinoline to the 1,4-dihydroisoquinoline.

  • Step 4: Introduction of 4-Aminophenyl Substituent

    Through nucleophilic aromatic substitution or amination reactions, the 4-aminophenyl group is introduced at the 1-position.

Example:
In a patent example, compound III was hydrogenated using palladium on activated charcoal in methanol under hydrogen for 3 hours, yielding the 7-amino-3,4-dihydroisoquinolin-1(2H)-one derivative with 98.7% yield.

One-Pot Acylation and Cyclization in Polyphosphoric Acid (PPA)

A more streamlined method involves the direct acylation of homoveratrylamine with 2-aminobenzoic acid in polyphosphoric acid, which acts both as solvent and dehydrating agent, facilitating cyclization in a single step.

  • Procedure:

    Homoveratrylamine and 2-aminobenzoic acid are mixed in polyphosphoric acid and heated under controlled conditions to induce acylation and cyclization simultaneously.

  • Advantages:

    • High yields and purity of 1-(4-aminophenyl)-1,4-dihydroisoquinolines.
    • Reduction in reaction steps and purification procedures.
  • Analytical Confirmation:

    The products were confirmed by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis.

Castagnoli–Cushman Reaction for Isoquinolinone Derivatives

This method synthesizes 3,4-dihydroisoquinolin-1(2H)-one derivatives by condensation of imines with homophthalic anhydride.

  • Step 1: Imine Formation

    Aromatic aldehydes and amines react in dry dichloromethane at room temperature to form imines.

  • Step 2: Cyclization with Homophthalic Anhydride

    The imine is refluxed with homophthalic anhydride in toluene for several hours, leading to the formation of the isoquinolinone core.

  • Step 3: Purification

    The products are isolated by filtration and recrystallization.

This method is reported to be effective for preparing functionalized isoquinolinones with potential bioactivity.

Rhodium(III)-Catalyzed [4+2] Annulation

A modern catalytic approach involves Rh(III)-catalyzed annulation of benzamides with internal alkynes bearing protected amino acid moieties, enabling the synthesis of functionalized isoquinolone derivatives.

  • Catalyst System:
    [Cp*RhCl2]2 with cesium acetate (CsOAc).

  • Reaction Conditions:
    Mild heating with orthogonally protected internal acetylene substrates.

  • Outcome:
    Efficient formation of 3-substituted α-amino acid derivatives containing the isoquinolone core, which can be further transformed into 1-substituted isoquinolinones.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range Notes
Bischler–Napieralski + Reduction Ketoamides, POCl3, NaBH4 or Pd/C H2 Well-established, versatile Up to 98.7% Requires multiple steps and purification
One-Pot Acylation in PPA Homoveratrylamine, 2-aminobenzoic acid, PPA High yield, simplified procedure High (not specified) Confirmed by NMR, MS, elemental analysis
Castagnoli–Cushman Reaction Aromatic aldehydes, amines, homophthalic anhydride Mild conditions, good for derivatives Moderate to high Suitable for functionalized derivatives
Rh(III)-Catalyzed Annulation N-(pivaloyloxy) aryl amides, internal alkynes Catalytic, functional group tolerance Not specified Advanced method for α-amino acid derivatives

In-Depth Research Findings and Notes

  • The Bischler–Napieralski reaction remains a cornerstone for the synthesis of isoquinoline derivatives, with catalytic hydrogenation providing high yields and purity of the 1,4-dihydroisoquinolinone core.

  • The one-pot acylation method in polyphosphoric acid offers a streamlined synthetic route, reducing the number of isolation and purification steps, which is beneficial for scale-up and industrial applications.

  • The Castagnoli–Cushman reaction is particularly useful for synthesizing isoquinolinone derivatives with varied substituents, which may influence biological activity, such as antitumor or antimicrobial properties.

  • The Rh(III)-catalyzed annulation introduces a modern catalytic approach that enables the incorporation of amino acid functionalities into the isoquinolinone framework, expanding the compound's potential for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties :

  • Physical : Boiling point = 512°C, density = 1.22 g/cm³, and a calculated logP (hydrophobicity) of 1.5.
  • Functional Groups: The 4-aminophenyl group introduces electron-donating effects, enhancing solubility in polar solvents compared to halogenated analogs.
  • Reactivity: The amino group enables participation in condensation, diazotization, and nucleophilic substitution reactions .

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Boiling Point (°C) Density (g/cm³)
Target Compound C₁₅H₁₄N₂O 238.28 4-Aminophenyl 512 1.22
1-(2,4-Dichlorophenyl)-derivative C₁₅H₁₁Cl₂NO 292.16 2,4-Dichlorophenyl Not reported Not reported
1-(4-Chlorophenyl)-derivative C₁₅H₁₂ClNO 257.71 4-Chlorophenyl Not reported Not reported
1-(4-Chloro-3-methoxyphenyl)-derivative C₁₆H₁₄ClNO₂ 287.74 4-Chloro-3-methoxyphenyl Not reported Not reported

Key Observations :

  • Halogenated Derivatives: Chlorine substituents (e.g., in ) increase molecular weight and lipophilicity (higher logP) compared to the amino-substituted compound. This reduces water solubility but may enhance membrane permeability .
  • Methoxy Groups : The methoxy group in introduces moderate polarity, balancing hydrophobicity and solubility .

Steric and Electronic Effects

  • Aminophenyl vs. However, its electron-donating nature increases electron density on the isoquinolinone ring, enhancing susceptibility to electrophilic attack .
  • Methoxy vs. Amino: Methoxy groups () are less basic than amino groups, leading to weaker interactions in acidic environments. This affects solubility and bioavailability .

Q & A

Q. Purity Validation :

  • Use HPLC with UV detection to separate byproducts (e.g., lactones or polymers).
  • Mass spectrometry (MS) and NMR (1H/13C) confirm molecular weight and structural integrity. For example, 14C-labeled analogs require radiochemical purity assessment via scintillation counting .

How is the structure of 1-(4-aminophenyl)-1,4-dihydro-3(2H)-isoquinolinone confirmed using spectroscopic methods?

Q. Basic Research Focus

  • 1H NMR : Key signals include the NH proton (δ 10–12 ppm, broad) and aromatic protons (δ 6.5–8.0 ppm). The dihydro ring protons appear as multiplets (δ 3.0–4.5 ppm) .
  • 13C NMR : Carbonyl (C=O) resonates at ~165–170 ppm; aromatic carbons range from 110–140 ppm .
  • X-ray crystallography resolves tautomeric forms and hydrogen-bonding networks, as demonstrated for analogous dihydroquinolinones .

What mechanisms explain the rearrangement during condensation reactions involving this compound?

Advanced Research Focus
Condensation with aldehydes can lead to rearrangements depending on substituents and catalysts:

  • Intermolecular hydride migration : Sodium hydride promotes hydride transfer from C-1 to form 4-alkyl-3(2H)-isoquinolinones, as observed in benzylidene derivatives .
  • Proton-driven rearrangements : For pyridyl-substituted analogs, polyphosphoric acid facilitates proton loss/gain mechanisms, altering regioselectivity .

Q. Methodological Insight :

  • Monitor reactions using in situ FTIR to track carbonyl intermediates.
  • Deuterium labeling can distinguish hydride vs. proton transfer pathways .

How can isotopic labeling (e.g., 14C) be incorporated into this compound for pharmacokinetic studies?

Q. Advanced Research Focus

  • Radiolabeling : Introduce 14C at the 4-aminophenyl group via coupling with 14C-ethylamine precursors. Purify using column chromatography and validate via autoradiography .
  • Applications : Track metabolic pathways in vivo using liquid scintillation counting of plasma/tissue samples .

How do structural modifications influence acetylcholinesterase (AChE) inhibition?

Q. Advanced Research Focus

  • Substituent Effects : Electron-donating groups (e.g., methoxy) at position 6/7 enhance AChE binding affinity by mimicking the choline moiety. Derivatives with bulky substituents show reduced activity due to steric hindrance .
  • Methodology :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions.
    • Validate via Ellman’s assay measuring thiocholine production .

How can researchers resolve contradictions in synthesis yields under varying acidic conditions?

Q. Advanced Research Focus

  • Case Study : 3,4-Dimethoxyphenylacetonitrile yields the target compound in H3PO4, while similar nitriles form polymers. This is attributed to electron density variations affecting cyclization efficiency .
  • Optimization Strategies :
    • Screen Brønsted/Lewis acids (e.g., PPA, ZnCl2) to stabilize intermediates.
    • Use design of experiments (DoE) to model temperature, acid strength, and reaction time .

What methodologies assess enzyme binding interactions for this compound?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) with immobilized AChE .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

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